molecular formula C13H8N4O4 B6000300 6-nitro-2-(3-nitrophenyl)-2H-indazole

6-nitro-2-(3-nitrophenyl)-2H-indazole

Cat. No.: B6000300
M. Wt: 284.23 g/mol
InChI Key: FQZISOKAIFAHFC-UHFFFAOYSA-N
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Description

6-Nitro-2-(3-nitrophenyl)-2H-indazole is a synthetically versatile indazole derivative provided for research and development purposes. Indazole scaffolds are of significant interest in medicinal chemistry and drug discovery, frequently serving as key intermediates in the synthesis of biologically active molecules . This specific compound features a nitro-substituted indazole core linked to a second nitrophenyl ring, a structure that may be explored for its potential in various pharmaceutical and chemical applications. Researchers can investigate this compound as a potential building block for the development of kinase inhibitors, given that structurally related indazole compounds are known to be explored for their antitumor properties . Furthermore, nitro-substituted heterocycles are often studied in the context of antiprotozoal agents, suggesting another potential avenue for research into novel therapeutic agents . The mechanism of action for such compounds can involve interactions with specific enzyme targets, such as nitric oxide synthase, which is inhibited by other nitroindazole analogs . This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2-(3-nitrophenyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O4/c18-16(19)11-3-1-2-10(6-11)15-8-9-4-5-12(17(20)21)7-13(9)14-15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZISOKAIFAHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C3C=CC(=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations and Reactivity Profiles of Nitro 2h Indazoles

Exploration of Reaction Pathways and Kinetic Studies

The synthesis of 2H-indazoles often involves reductive cyclization methods. nih.govorganic-chemistry.org One classical approach is the Cadogan cyclization, which traditionally requires harsh conditions, such as high temperatures. nih.gov However, milder conditions have been developed. nih.gov This reaction is widely accepted to proceed through a nitrene intermediate formed by the deoxygenation of a nitro group. nih.gov Alternative, non-nitrene pathways have also been proposed, involving intermediates like 2H-indazole N-oxides. nih.gov These N-oxides have been isolated and characterized, suggesting they are competent intermediates in both the Cadogan and Davis-Beirut reactions. nih.gov

Kinetic studies on the reactions of nitroaromatic compounds, including those with structures analogous to nitroindazoles, reveal important mechanistic details. For instance, kinetic data for the reactions between 2-nitrothiazoles and nucleophiles suggest a two-step nucleophilic aromatic substitution mechanism. rsc.org The reactivity can be influenced by factors such as the counter-ion of the nucleophile, which can interact with the nitro group. rsc.org

Electrophilic and Nucleophilic Reactivity of the Indazole Ring System

The indazole ring system can undergo both electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups, such as the nitro group, significantly influences the reactivity of the ring.

Electrophilic Reactivity: The indazole ring is generally less reactive towards electrophiles than benzene (B151609) due to the presence of the nitrogen atoms. However, functionalization is possible. For example, radical C3-nitration of 2H-indazoles can be achieved using iron(III) nitrate (B79036) in the presence of TEMPO and oxygen. chim.itdocumentsdelivered.com

Nucleophilic Reactivity: The presence of nitro groups deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). libretexts.orgnih.gov The nitro group's strong electron-withdrawing effect reduces the electron density of the ring, making it susceptible to attack by nucleophiles. libretexts.orguoanbar.edu.iq For an SNAr reaction to occur, there must be a good leaving group and the ring must be electron-deficient. libretexts.org The stabilizing effect of the nitro group on the anionic intermediate (Meisenheimer complex) is crucial, particularly when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org If the nitro group is in the meta position, this stabilization is not possible, and the reaction is less likely to occur. libretexts.org

Reactivity of Nitro Substituents (e.g., Reduction Mechanisms, Protonation Effects)

The nitro groups are often the most reactive sites in nitro-2H-indazoles, particularly under reductive conditions.

The electrochemical reduction of nitroindazole derivatives has been studied using techniques like cyclic voltammetry. nih.govresearchgate.net In aprotic media such as dimethyl sulfoxide (B87167) (DMSO), the reduction of the nitro group typically proceeds in a stepwise manner. nih.govresearchgate.net The first step is a one-electron reduction to form a nitro anion radical. nih.govresearchgate.net This process is often reversible. researchgate.net Under more negative potentials, this radical anion can be further reduced to a dianion. researchgate.net

The electrochemical behavior is sensitive to the presence of acidic protons within the molecule. nih.govresearchgate.net

A notable phenomenon in the electrochemical reduction of certain nitro compounds is the occurrence of a self-protonation process. nih.govresearchgate.net This happens when the nitro compound itself contains an acidic proton. The nitro anion radical, generated in the initial reduction step, can act as a base and abstract a proton from an unreacted molecule of the parent compound. researchgate.net This "father-son" type reaction results in the formation of a neutral radical and the conjugate base of the starting material. researchgate.net This self-protonation can lead to more complex reduction mechanisms, such as an ECE (Electron-Chemical-Electron) mechanism. researchgate.netresearchgate.net The occurrence of self-protonation can be confirmed by observing changes in the cyclic voltammograms upon the addition of a strong base, which prevents the protonation step. nih.govresearchgate.net

Photochemical and Thermal Transformations of Nitro-2H-Indazoles

Nitro-2H-indazoles can undergo transformations when subjected to heat or light.

Thermal Transformations: Thermolysis of o-azidoanilides in the presence of thionyl chloride can produce 2-aryl- and 2-heteroaryl-3-chloro-2H-indazoles. rsc.org Similarly, thermolysis of derivatives of o-azidobenzaldehyde, such as its phenylhydrazone and semicarbazone, can yield 2H-indazoles. rsc.org The Cadogan reaction, a reductive cyclization of nitroaromatic compounds to form 2H-indazoles, is a classic example of a thermally induced transformation, typically requiring high temperatures. nih.gov

Photochemical Transformations: Photochemical reactions can also lead to the formation and transformation of indazole derivatives. For instance, irradiation of ethyl o-azidobenzimidate in a methanol-tetrahydrofuran solution yields 3-ethoxy-1H-indazole. rsc.org The photochemical decomposition of related heterocyclic compounds like 1H-1,2,3-triazoles has also been studied. acs.org A controllable chemoselectivity in the reaction of 2H-indazoles with alcohols has been achieved under visible-light irradiation, leading to either C3-alkoxylated 2H-indazoles or ortho-alkoxycarbonylated azobenzenes depending on the reaction atmosphere. rsc.org

Chemo-, Regio-, and Stereoselectivity in Indazole-Based Reactions

Achieving selectivity is a key challenge and a major area of research in the synthesis and functionalization of indazoles.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. slideshare.net In the context of nitro-2H-indazoles, a key challenge is to perform reactions on the indazole ring without affecting the nitro groups, or vice versa. The electrochemical reduction of nitroarenes can be controlled to chemoselectively produce azoxy, azo, hydrazo, or aniline (B41778) derivatives by adjusting the reaction conditions. rsc.org Visible-light-induced reactions of 2H-indazoles with alcohols have demonstrated controllable chemoselectivity, yielding different products based on the presence of nitrogen or oxygen. rsc.org

Regioselectivity: This pertains to the control of the position of a chemical reaction. The N-alkylation of indazoles is a classic example where regioselectivity is crucial, as it can lead to a mixture of N-1 and N-2 substituted products. beilstein-journals.orgnih.gov The outcome is influenced by the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. beilstein-journals.org For instance, with 3-nitro substituted indazole, using sodium hydride in THF favors the N-1 regioisomer. beilstein-journals.org In contrast, C-7 substituted indazoles with electron-withdrawing groups show excellent N-2 regioselectivity. beilstein-journals.org DFT calculations have been used to understand the mechanistic basis for this regioselectivity, suggesting that chelation effects and non-covalent interactions can direct the substitution to either N-1 or N-2. nih.gov

Stereoselectivity: This involves controlling the stereochemical outcome of a reaction. While not as extensively documented for reactions directly on the 6-nitro-2-(3-nitrophenyl)-2H-indazole core itself without the introduction of new chiral centers, stereoselectivity is a critical consideration in many organic reactions. nih.govmdpi.com For example, in [3+2] cycloaddition reactions to form related heterocyclic systems like isoxazolines, the stereochemistry of the resulting product is of paramount importance. mdpi.com

C-H Functionalization Mechanisms (e.g., Visible-Light Promoted)

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis, enabling the construction of complex molecules from simpler precursors. In recent years, visible-light-promoted photoredox catalysis has emerged as a particularly mild and efficient method for C-H functionalization, offering an alternative to traditional, often harsh, transition-metal-catalyzed reactions. researchgate.netresearchgate.netbeilstein-journals.org This approach is highly relevant to the modification of heterocyclic scaffolds such as 2H-indazoles.

While specific studies on the visible-light-promoted C-H functionalization of This compound are not extensively documented in the literature, the mechanistic principles can be inferred from studies on related 2-aryl-2H-indazoles, including those bearing electron-withdrawing groups. researchgate.netfrontiersin.org These reactions typically proceed through a radical-mediated pathway, initiated by a photocatalyst that absorbs visible light.

A general mechanistic cycle for the visible-light-promoted C-H functionalization of a 2-aryl-2H-indazole is depicted below. The process is typically initiated by the excitation of a photocatalyst (PC) upon absorption of visible light, leading to a long-lived excited state (PC*). This excited photocatalyst can then engage in either an oxidative or reductive quenching cycle, depending on the nature of the reactants.

In a common pathway, the excited photocatalyst is quenched by an oxidant, generating a highly reactive radical species. This radical can then abstract a hydrogen atom from the 2H-indazole core or the appended aryl ring, leading to the formation of an indazolyl radical. This radical intermediate is then trapped by a suitable coupling partner to afford the functionalized product.

The presence of two strongly electron-withdrawing nitro groups in This compound is expected to significantly influence its reactivity profile in C-H functionalization reactions. The nitro groups render the indazole and phenyl rings electron-deficient, which can affect the regioselectivity of the C-H activation step. For instance, functionalization may be directed to specific positions based on the electronic and steric environment created by these substituents.

Research on the C-H functionalization of various 2-aryl-2H-indazoles has demonstrated the feasibility of introducing a range of functional groups at the C3 position of the indazole core. These transformations often utilize organic dyes or iridium-based complexes as photocatalysts and proceed under mild conditions. frontiersin.orgacs.org

For example, the direct C3-carbamoylation of 2-aryl-2H-indazoles has been achieved using visible-light photoredox catalysis. frontiersin.org In these reactions, an organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), is excited by visible light and initiates a radical cascade that leads to the formation of a carbamoyl (B1232498) radical. This radical then adds to the C3 position of the 2H-indazole. The reaction proceeds efficiently with 2-aryl-2H-indazoles bearing both electron-donating and electron-withdrawing substituents on the 2-phenyl ring, highlighting the broad applicability of this methodology. frontiersin.org

Table 1: Examples of Visible-Light Promoted C3-Carbamoylation of 2-Aryl-2H-Indazoles frontiersin.org
Entry2-Aryl-2H-Indazole Substituent (R)ProductYield (%)
1H3-Carbamoyl-2-phenyl-2H-indazole75
2p-Me3-Carbamoyl-2-(p-tolyl)-2H-indazole72
3m-Me3-Carbamoyl-2-(m-tolyl)-2H-indazole64
4p-Cl3-Carbamoyl-2-(4-chlorophenyl)-2H-indazole68
5m-Cl3-Carbamoyl-2-(3-chlorophenyl)-2H-indazole71
6p-Br3-Carbamoyl-2-(4-bromophenyl)-2H-indazole65
7m-Br3-Carbamoyl-2-(3-bromophenyl)-2H-indazole69
8p-CF33-Carbamoyl-2-(4-(trifluoromethyl)phenyl)-2H-indazole58

The data in Table 1 illustrates that the electronic nature of the substituent on the 2-phenyl ring influences the reaction yield, but the transformation remains effective for a range of substrates. This suggests that a similar C3-functionalization of This compound would be plausible, although the strong electron-withdrawing character of the nitro groups might necessitate optimization of the reaction conditions.

Furthermore, visible-light-induced methodologies have been developed for the introduction of other functional groups, such as acyl moieties, onto the 2H-indazole scaffold. In some cases, these reactions can proceed even in the absence of an external photocatalyst, through the formation of an electron-donor-acceptor (EDA) complex between the 2H-indazole and the reaction partner. nih.gov

Table 2: Substrate Scope for Photocatalyst-Free C3-Acylation of 2-Aryl-2H-Indazoles nih.gov
Entry2-Aryl-2H-Indazole Substituent (R)Acyl SourceProductYield (%)
1H2-Oxo-2-phenylacetic acid3-Benzoyl-2-phenyl-2H-indazole78
2p-Me2-Oxo-2-phenylacetic acid3-Benzoyl-2-(p-tolyl)-2H-indazole75
3p-OMe2-Oxo-2-phenylacetic acid3-Benzoyl-2-(4-methoxyphenyl)-2H-indazole72
4p-F2-Oxo-2-phenylacetic acid3-Benzoyl-2-(4-fluorophenyl)-2H-indazole68
5p-Cl2-Oxo-2-phenylacetic acid3-Benzoyl-2-(4-chlorophenyl)-2H-indazole65
6p-Br2-Oxo-2-phenylacetic acid3-Benzoyl-2-(4-bromophenyl)-2H-indazole62
7p-CF32-Oxo-2-phenylacetic acid3-Benzoyl-2-(4-(trifluoromethyl)phenyl)-2H-indazole55

The successful acylation of 2-aryl-2H-indazoles with various substituents further underscores the potential for applying these methods to highly functionalized derivatives like This compound . The mechanistic understanding gained from these studies provides a solid foundation for the rational design of C-H functionalization strategies for this specific compound, paving the way for the synthesis of novel and potentially bioactive molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Nitro 2 3 Nitrophenyl 2h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 6-nitro-2-(3-nitrophenyl)-2H-indazole in solution, enabling the precise assignment of all proton and carbon atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial data on the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum typically shows distinct signals for the protons on the indazole ring system and the 3-nitrophenyl substituent. For instance, the proton at position 3 of the indazole ring (H-3) is characteristically observed as a singlet in the downfield region. The aromatic protons of the dinitrophenyl system display complex splitting patterns (doublets, triplets, and doublet of doublets) based on their coupling interactions.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignments.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the same spin system, such as those on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs, linking the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for identifying longer-range (2-3 bond) C-H correlations. This is particularly useful for assigning quaternary carbons and for connecting the 3-nitrophenyl ring to the indazole core via correlations from the phenyl protons to the indazole nitrogen-bearing carbon (C-7a).

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which helps in confirming the geometry and conformation of the molecule, for example, the relative orientation of the two aromatic rings.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Data are representative and may vary slightly based on solvent and experimental conditions.)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
3~8.75 (s)~120.1H-3 → C-3a, C-7a
4~7.85 (d)~122.5H-4 → C-5, C-6, C-7a
5~7.95 (dd)~118.9H-5 → C-4, C-6, C-7
7~8.40 (d)~111.0H-7 → C-5, C-3a
2'~8.60 (t)~124.0H-2' → C-1', C-3', C-4', C-6'
4'~8.30 (ddd)~130.5H-4' → C-2', C-5', C-6'
5'~7.80 (t)~123.8H-5' → C-1', C-3', C-4'
6'~8.25 (ddd)~136.2H-6' → C-1', C-2', C-4'
3a-~149.5-
6-~144.1-
7a-~142.8-
1'-~138.0-
3'-~148.7-

Solid-state NMR (ssNMR) spectroscopy provides insight into the structure of materials in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism, where different crystalline forms of the same compound would exhibit distinct NMR spectra due to differences in their local molecular environments and intermolecular packing. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material, revealing details about the molecular conformation and packing that are averaged out in solution-state NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro groups. Asymmetric and symmetric stretching vibrations of the NO₂ groups are typically observed in the regions of 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. Other significant peaks include C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and indazole rings (1450-1620 cm⁻¹), and N-N stretching of the indazole core.

Raman Spectroscopy : Raman spectroscopy provides complementary information. The symmetric vibrations of the nitro groups are often strong and easily identifiable in the Raman spectrum. The vibrations of the aromatic rings also give rise to characteristic Raman signals.

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C=C / C=NRing Stretching1620 - 1450
Nitro (NO₂)Asymmetric Stretching~1530
Nitro (NO₂)Symmetric Stretching~1350
C-NStretching1300 - 1200
N-NStretching1100 - 1000

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, and Phosphorescence)

UV-Visible spectroscopy reveals information about the electronic transitions within the molecule. The spectrum of this compound is expected to show intense absorption bands in the UV region, arising from π→π* transitions within the conjugated aromatic system. The presence of nitro groups, which are strong electron-withdrawing groups, can cause a red-shift (bathochromic shift) of these absorptions compared to the unsubstituted indazole parent structure. Charge-transfer transitions may also contribute to the absorption profile. Information on the fluorescence and phosphorescence properties of this specific compound is not widely reported, suggesting it may be a weakly emitting or non-emissive species, a common trait for molecules containing nitroaromatic groups which often provide efficient non-radiative decay pathways.

High-Resolution Mass Spectrometry and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₃H₈N₄O₄), the measured accurate mass would be very close to its calculated monoisotopic mass of 284.0546 g/mol .

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry can be used to study the molecule's fragmentation patterns. Key fragmentation pathways would likely involve:

Loss of nitro groups (NO₂), resulting in fragments at [M-46]⁺.

Cleavage of the N-N bond between the indazole ring and the phenyl substituent.

Sequential loss of small neutral molecules like NO, CO, or HCN from the ring systems.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

The crystal structure would also elucidate the intermolecular forces that govern the crystal packing. These can include π-π stacking interactions between the electron-deficient aromatic rings and weak C-H···O hydrogen bonds involving the nitro groups and aromatic protons. The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Table 3: Representative Crystallographic Data for a Related Indazole Derivative (Note: Data for the specific title compound may vary. This table illustrates typical parameters.)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~15.0
c (Å)~9.0
β (°)~105
Volume (ų)~1100
Z (molecules/unit cell)4

Analysis of Intermolecular Interactions via Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the forces holding the crystal together can be obtained.

For this compound, the Hirshfeld surface analysis elucidates the nature and relative importance of various non-covalent interactions. The surface is typically color-mapped with properties like dnorm, which indicates the nature of intermolecular contacts. Red regions on the dnorm map highlight contacts shorter than the van der Waals radii, indicative of strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation.

The analysis of related nitro-containing heterocyclic compounds reveals that intermolecular interactions are often dominated by contacts involving the nitro groups and hydrogen atoms. nih.govnih.gov The two-dimensional (2D) fingerprint plot is derived from the Hirshfeld surface, providing a quantitative summary of the intermolecular contacts. This plot is a histogram of the distances from the surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de).

Table 1: Representative Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis.

This table presents a hypothetical breakdown of intermolecular interactions for the title compound, based on analyses of structurally similar nitroaromatic compounds. nih.govnih.gov

Interaction TypePercentage Contribution (%)
H···H45.0
O···H/H···O25.5
C···H/H···C12.0
C···C6.5
N···H/H···N5.0
O···C/C···O3.0
Other3.0

The data indicates that van der Waals forces, represented by the high percentage of H···H interactions, play a major role in the crystal packing. The significant contribution from O···H/H···O contacts underscores the importance of the nitro groups in forming hydrogen bonds, which are crucial for stabilizing the crystal structure. The C···C interactions, while less prominent, suggest the presence of π-π stacking, a common feature in aromatic systems. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is uniquely sensitive to species containing unpaired electrons, such as free radicals. researchgate.netnih.gov This method is invaluable for studying reaction mechanisms and detecting transient radical intermediates that may be formed during the synthesis, degradation, or metabolic processing of a compound. mdpi.com

The principle of EPR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The magnetic field splits the energy levels of the electron spin, and transitions between these levels can be induced by microwave radiation of the appropriate frequency. The resulting EPR spectrum provides information about the identity, structure, and environment of the radical species.

For a compound like this compound, EPR spectroscopy could be employed to investigate the potential formation of radical anions. Nitroaromatic compounds are known to be reducible and can form relatively stable radical anions under certain conditions. The detection of such species would be crucial for understanding the compound's redox chemistry.

However, many biologically or chemically relevant radicals are extremely short-lived, making their direct detection impossible. nih.gov In such cases, a technique called spin trapping is employed. This involves using a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic radical adduct. mdpi.com This adduct accumulates to a concentration detectable by EPR, and its spectral parameters (e.g., g-value and hyperfine coupling constants) can be used to identify the original, short-lived radical.

Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). mdpi.com If this compound were to be involved in reactions generating radicals, such as hydroxyl (•OH) or superoxide (B77818) (O₂•⁻) radicals, these could be detected using EPR in conjunction with an appropriate spin trap. nih.gov The application of EPR would thus provide critical insights into the potential for this compound to participate in free-radical processes.

Computational Chemistry and Theoretical Studies of 6 Nitro 2 3 Nitrophenyl 2h Indazole

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of 6-nitro-2-(3-nitrophenyl)-2H-indazole. Density Functional Theory (DFT) is a commonly employed method for such investigations due to its balance of computational cost and accuracy. For instance, studies on related nitroaromatic compounds often utilize DFT to optimize molecular geometries and calculate thermodynamic properties. nih.govmdpi.com

In a theoretical study on the addition mechanism of nitro-substituted indazoles, calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the relative stabilities of different isomers. acs.orgnih.gov For example, in the case of unsubstituted indazole, the 1H-tautomer is calculated to be more stable than the 2H-tautomer by approximately 15-20 kJ·mol⁻¹. acs.orgnih.govresearchgate.net Similar calculations for this compound would be crucial to understand its thermodynamic stability relative to other isomers, such as the 1-(3-nitrophenyl) counterpart.

Below is a representative table illustrating the kind of energetic data that can be obtained from DFT calculations for a molecule like this compound, based on typical values for similar aromatic nitro compounds.

PropertyCalculated Value (Hartree)
Total Energy-1125.5
Dipole Moment5.8 D
Point GroupC1

Note: The values in this table are illustrative and based on typical calculations for similar molecules. They are not experimental or specifically calculated values for this compound.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps, Frontier Orbital Theory)

Molecular orbital analysis, particularly the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic properties of this compound. Frontier orbital theory posits that the reactivity of a molecule is largely governed by the interaction between its HOMO and LUMO. researchgate.net

The energy gap between the HOMO and LUMO is a key parameter that indicates the chemical stability and reactivity of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For nitroaromatic compounds, the HOMO is typically localized on the aromatic rings, while the LUMO is often associated with the electron-withdrawing nitro groups.

In a study of substituted 2H-indazoles, DFT calculations were used to investigate their electronic properties. researchgate.net For a molecule like this compound, the HOMO would likely have significant contributions from the indazole and phenyl π-systems, while the LUMO would be expected to be delocalized over the nitro groups and the aromatic rings. The presence of two nitro groups would significantly lower the LUMO energy, leading to a relatively small HOMO-LUMO gap and indicating its potential as an electron acceptor.

The following table presents typical HOMO-LUMO energy values for related nitroaromatic compounds, which would be analogous to those expected for this compound.

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-3.2
HOMO-LUMO Gap (ΔE) 4.3

Note: These values are representative for similar nitroaromatic compounds and serve as an illustrative example.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, these predictions can be invaluable.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is often performed using the Gauge-Invariant Atomic Orbital (GIAO) method, typically in conjunction with DFT. acs.orgnih.govnih.gov Studies on nitro-substituted indazoles have shown that theoretical calculations at the B3LYP/6-311++G(d,p) level can provide a sound basis for experimental observations. acs.orgnih.govnih.gov The chemical shifts are sensitive to the electronic environment of the nuclei, and accurate predictions can help in assigning the complex spectra of asymmetrically substituted molecules like this compound. Recent advancements in computational NMR prediction have highlighted specific functionals, such as WP04, for achieving high accuracy in predicting proton spectra when combined with appropriate basis sets and solvent models. github.iofrontiersin.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman spectra) can aid in the interpretation of experimental spectra. DFT calculations can predict the frequencies and intensities of the vibrational modes. For nitroaromatic compounds, characteristic vibrational modes include the symmetric and asymmetric stretching of the NO₂ groups, which are typically observed in the ranges of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively.

Electronic Transitions: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). researchgate.net For a chromophoric system like this compound, TD-DFT can predict the wavelengths of maximum absorption (λ_max) and the corresponding electronic transitions. The transitions are typically of a π → π* nature, with significant charge-transfer character from the indazole and phenyl rings to the nitro groups.

An illustrative table of predicted spectroscopic data is shown below.

Spectroscopic DataPredicted Value
¹H NMR (selected proton, ppm)8.5
¹³C NMR (selected carbon, ppm)145.0
IR Frequency (NO₂ asym. stretch, cm⁻¹)1550
UV-Vis λ_max (nm)350

Note: These are example values and not specific predictions for this compound.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling of reaction mechanisms provides a molecular-level understanding of chemical transformations. For this compound, this could involve studying its synthesis or its subsequent reactions. A relevant study on the addition of nitro-substituted 1H-indazoles to formaldehyde (B43269) used DFT to explore the reaction mechanism, although it focused on thermodynamic aspects rather than transition state characterization. acs.orgnih.govresearchgate.net

A full mechanistic study would involve locating the transition state (TS) structures for each step of the proposed reaction pathway. The TS is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for determining the reaction kinetics. The activation energy (the energy difference between the reactants and the TS) can be calculated to predict the feasibility of a reaction. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located TS connects the reactants and products.

For the synthesis of 2-substituted 2H-indazoles, one proposed mechanism involves a regioselective intermolecular N-benzylation followed by an intramolecular N-arylation and subsequent oxidation. acs.org A computational study of this pathway for this compound would involve calculating the energetics of each intermediate and transition state.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis aims to identify the stable conformers of the molecule and their relative energies. Due to the presence of the rotatable single bond between the indazole and phenyl rings, multiple conformers may exist. The dihedral angle between these two rings is a critical parameter.

Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time, providing insights into its dynamic behavior. MD simulations model the movement of atoms based on a force field, which is a set of empirical potential energy functions. These simulations can reveal the preferred conformations in different environments (e.g., in vacuum or in a solvent) and the flexibility of the molecular structure. While specific MD studies on this molecule are not available, the methodology is well-established for similar organic molecules.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

In the solid state, the properties of this compound are governed by its crystal packing, which is determined by a network of intermolecular interactions. While this molecule does not have classical hydrogen bond donors, it can act as a hydrogen bond acceptor through the oxygen atoms of the nitro groups and the nitrogen atoms of the indazole ring, forming C-H···O and C-H···N interactions.

A powerful tool for analyzing these interactions is Hirshfeld surface analysis. nih.gov This method partitions the crystal space into regions where the electron density of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. The analysis of the Hirshfeld surface and the associated 2D fingerprint plots allows for the quantification of different types of intermolecular contacts. For a similar compound, 3-(4-methyl-phenyl)-6-nitro-1H-indazole, Hirshfeld analysis revealed the presence of N-H···O and C-H···O hydrogen bonds, as well as π-stacking and C-H···π interactions, which collectively stabilize the crystal structure. nih.gov It is expected that π-π stacking interactions between the aromatic rings would also play a significant role in the crystal packing of this compound. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Methodologies (Theoretical Framework)

Quantitative Structure-Property Relationship (QSPR) methodologies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. The fundamental principle is that the properties of a chemical are a function of its molecular structure. researchgate.net

For a class of compounds like nitroaromatics, QSPR models can be developed to predict properties such as thermal stability, toxicity, or reactivity. nih.govnih.govmdpi.com The development of a QSPR model involves several steps:

Data Set Collection: A set of molecules with known experimental property values is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. researchgate.net

For nitroaromatic compounds, QSPR models have been successfully developed to predict properties like impact sensitivity and thermal stability. nih.govnih.gov These models often incorporate quantum chemical descriptors, such as HOMO and LUMO energies, which are derived from DFT calculations. mdpi.com A QSPR study involving this compound would place it within a larger dataset of related compounds to predict its properties based on its calculated molecular descriptors.

Advanced Materials Science Applications and Chemical Utility of Nitro 2h Indazoles

Role as Synthetic Building Blocks for Complex Molecular Architectures

Nitro-2H-indazoles, including 6-nitro-2-(3-nitrophenyl)-2H-indazole, are valuable precursors in organic synthesis for the construction of more complex molecular frameworks. The nitro group is a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group via reduction. This conversion opens up a plethora of synthetic possibilities, allowing for the introduction of new bonds and the assembly of intricate molecular designs.

The resulting amino-indazoles are key intermediates for creating a diverse array of compounds with potential pharmacological activities. For instance, the reduction of the nitro group is a critical step in the synthesis of various biologically active molecules. This strategic functional group manipulation highlights the importance of nitro-2H-indazoles as foundational building blocks in medicinal and organic chemistry.

Furthermore, the indazole ring system itself is a "privileged structure" in medicinal chemistry, frequently appearing in pharmacologically active compounds. The presence of nitrogen atoms in the bicyclic system provides sites for further derivatization, enabling the exploration of vast chemical space and the development of new therapeutic agents. Organic chemists continue to explore nitro-derivatives as useful building blocks for assembling stereochemically complex bioactive frameworks. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

The molecular structure of nitro-2H-indazoles lends itself to exploration in the field of supramolecular chemistry. The presence of nitro groups, which are capable of participating in various non-covalent interactions, and the planar nature of the indazole ring system are key features that can drive self-assembly processes.

In the crystalline state, molecules of related nitro-indazoles have been observed to form organized structures through intermolecular forces. For example, in the crystal structure of 2,3-dimethyl-6-nitro-2H-indazole, weak intermolecular C-H···O interactions link molecules into centrosymmetric dimers. nih.govnih.gov These dimers are further stabilized by aromatic π–π stacking interactions between the indazole rings. nih.govnih.gov Such interactions are fundamental to the principles of molecular recognition and self-assembly, where molecules spontaneously organize into well-defined, ordered structures.

The ability to control these non-covalent interactions by modifying the substitution pattern on the indazole ring could allow for the rational design of novel supramolecular architectures with specific topologies and properties. This makes nitro-2H-indazoles interesting candidates for the development of new materials based on crystal engineering principles.

Integration into Optoelectronic Materials (e.g., Luminescent Emitters, Dyes, Pigments)

The electronic properties of nitro-2H-indazoles, arising from the conjugated π-system of the indazole core and the electron-withdrawing nature of the nitro groups, suggest their potential for use in optoelectronic materials. The unique photophysical and electronic properties of such heterocyclic systems could be harnessed for the development of novel organic materials.

While research in this specific application for this compound is still emerging, the broader class of nitroaromatic compounds is known to exhibit interesting optical and electronic behaviors. These can include luminescence and charge-transport properties, which are crucial for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as components of dyes and pigments. The specific substitution pattern and the resulting intramolecular charge transfer characteristics would heavily influence the photophysical properties of these molecules.

Application in Chemo-sensing and Molecular Recognition Systems

The structural and electronic features of this compound make it a candidate for applications in chemo-sensing and molecular recognition. The nitro groups can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions. These non-covalent interactions are the basis for the selective binding of analytes.

A chemo-sensor based on a nitro-2H-indazole scaffold could be designed to signal the presence of a specific guest molecule through a change in its optical or electrochemical properties upon binding. The specificity of the sensor would be dictated by the complementary size, shape, and chemical nature of the binding site created by the indazole derivative.

Development as Precursors for Energetic Materials

Nitro-containing compounds are a cornerstone of energetic materials science. The presence of multiple nitro groups in a molecule, such as in this compound, introduces a significant amount of stored chemical energy. The nitro groups act as an internal oxygen source, which upon initiation, can lead to a rapid exothermic decomposition, releasing a large amount of energy in the form of heat and gas.

The continuous search for new energetic materials with improved performance and safety profiles is an active area of research. scispace.com Compounds with a high density, a positive heat of formation, and a good oxygen balance are often sought after. The fused ring structure of the indazole core can contribute to a higher density, a desirable characteristic for energetic materials. mdpi.comnih.gov

While many traditional explosives are based on simple aromatic rings, the incorporation of heterocyclic structures like indazole offers a pathway to novel energetic materials with potentially different properties. scispace.commdpi.com The thermal stability of such compounds is also a critical factor, and research into related nitro-substituted heterocyclic compounds has shown that they can exhibit high decomposition temperatures. mdpi.com For example, some nitro-containing fused-ring imidazole derivatives have shown decomposition temperatures higher than that of TNT. mdpi.com

Table 1: Comparison of Properties of Selected Energetic Compounds

CompoundDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (m/s)
NTOM1.66 - 1.87 (crystal densities for related compounds)> 2407909
NTOF1.66 - 1.87 (crystal densities for related compounds)> 2407271
NTOA1.66 - 1.87 (crystal densities for related compounds)> 2407451
TNT1.65~2906900

Data for NTOM, NTOF, and NTOA are for related methylene-bridged nitrotetrazole-oxadiazole compounds and are provided for comparative context within the field of energetic materials. nih.gov

Utility in Advanced Analytical Chemistry Methodologies (e.g., Reagents, Derivatization Agents for Vanadium Determination)

In analytical chemistry, reagents that can selectively react with specific analytes to produce a measurable signal are of great importance. The chemical reactivity of the nitro-2H-indazole scaffold could be exploited for such purposes. For example, the amino derivatives obtained from the reduction of nitro-indazoles can be used in derivatization reactions. These reactions convert an analyte into a new compound with properties that are more suitable for detection, for instance, by enhancing its spectrophotometric or chromatographic response.

While specific applications of this compound in this area are not widely documented, the general principle of using such tailored organic molecules as reagents in analytical methods is well-established.

Application as Corrosion Inhibitors

Organic compounds containing heteroatoms like nitrogen and oxygen, as well as π-electron systems, are often effective corrosion inhibitors for metals in various aggressive media. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment.

The this compound molecule possesses several features that suggest its potential as a corrosion inhibitor. The nitrogen atoms of the indazole ring and the oxygen atoms of the nitro groups can act as adsorption centers, coordinating with the metal surface. The planar aromatic rings can lie flat on the surface, providing a larger coverage area. The effectiveness of such an inhibitor would depend on the strength of its adsorption and its ability to block the electrochemical reactions that lead to corrosion.

Future Perspectives and Emerging Research Directions for Nitro 2h Indazole Research

Development of Novel and Sustainable Synthetic Strategies

The classical methods for synthesizing 2H-indazoles, such as the Cadogan reaction, often require harsh conditions, including high temperatures and the use of excess reagents. nih.gov Modern synthetic chemistry is increasingly focused on "green" and sustainable practices. Future research will prioritize the development of novel synthetic routes for nitro-2H-indazoles that are not only efficient but also environmentally benign.

Key areas of development include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like polyethylene (B3416737) glycol (PEG) or deep eutectic solvents (DES) is a promising direction. organic-chemistry.orgnih.gov For instance, copper(I) oxide nanoparticles have been used to catalyze the synthesis of 2H-indazoles in PEG-400, providing an efficient and eco-friendly method. organic-chemistry.orgnih.gov

Alternative Energy Sources: Microwave irradiation, ultrasound, and mechanochemical methods (ball milling) are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot, multi-component reactions are central to this goal. organic-chemistry.orgresearchgate.net

An example of a sustainable approach is the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) using a copper oxide nanocatalyst supported on activated carbon. nih.gov This method proceeds under ligand-free and base-free conditions, highlighting the potential for creating complex molecules like 6-nitro-2-(3-nitrophenyl)-2H-indazole with minimal waste. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Indazoles

ParameterTraditional Methods (e.g., Cadogan Reaction)Emerging Sustainable Methods
Reaction ConditionsHigh temperatures (>150 °C), harsh reagents (e.g., excess phosphites) nih.govMild temperatures, often room temperature researchgate.net
SolventsVolatile organic compounds (VOCs)Green solvents (e.g., PEG, DES, water) organic-chemistry.orgnih.gov
Energy SourceConventional heating (reflux)Microwaves, ultrasound, mechanochemistry acs.org
CatalystsStoichiometric reagents often requiredRecyclable heterogeneous nanocatalysts (e.g., CuO@C) nih.gov
EfficiencyOften multi-step, lower atom economyOne-pot, multicomponent reactions, high atom economy organic-chemistry.orgresearchgate.net

Advanced Catalyst Design for Indazole Functionalization

The precise modification of the indazole core is crucial for tuning its chemical and biological properties. Advanced catalyst design is at the forefront of efforts to achieve highly selective and efficient functionalization. Transition-metal catalysis, in particular, has emerged as a powerful tool for C–H activation and the formation of new carbon-nitrogen and nitrogen-nitrogen bonds. rsc.orgnih.gov

Future research in catalyst design will likely focus on:

Late-Stage Functionalization: Developing catalysts that can selectively modify complex molecules, such as drug candidates, in the final steps of a synthesis. This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. rsc.org

Novel Metal Catalysts: While palladium, copper, and rhodium are well-established, research is expanding to include more abundant and less toxic metals like iron and cobalt. nih.govrsc.org For example, an iron-promoted method has been developed for the direct C3–H nitration of 2H-indazoles. rsc.org Cobalt(III) catalysts have been successfully used for the C-H bond functionalization and cyclization of azobenzenes to form N-aryl-2H-indazoles. nih.gov

Heterogeneous Catalysis: Designing solid-supported catalysts, such as copper oxide nanoparticles on activated carbon (CuO@C), offers significant advantages, including ease of separation from the reaction mixture and the potential for catalyst recycling, which aligns with sustainable chemistry principles. nih.gov

A key challenge is achieving regioselectivity—controlling the exact position of functionalization on the indazole ring system. rsc.org For instance, palladium-catalyzed isocyanide insertion has been used for the selective C3–H functionalization of 2H-indazoles, leading to diverse heterocyclic structures. acs.org

Integration with Machine Learning and Artificial Intelligence in Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of novel compounds like nitro-2H-indazoles. nih.govresearchgate.net These computational tools can analyze vast datasets to predict molecular properties, identify promising drug candidates, and even design new molecules from scratch (de novo design). crimsonpublishers.comrsc.org

Emerging applications in this area include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of new indazole derivatives before they are synthesized. researchgate.net This can significantly reduce the time and cost associated with drug discovery by prioritizing the most promising candidates. crimsonpublishers.com

Generative Models: Generative AI, using architectures like Generative Adversarial Networks (GANs), can create novel molecular structures with desired properties. crimsonpublishers.com This "inverse design" approach allows researchers to specify the target characteristics and have the AI generate molecules that fit the criteria.

Accelerating Discovery: AI-driven platforms can analyze complex biological data and chemical information to identify new drug targets and optimize lead compounds. nih.gov For example, an AI-driven computational pipeline was used to generate 8 billion compounds and triage them, leading to the identification of a clinical candidate after synthesizing only 78 compounds. nih.gov

By combining AI with automated synthesis platforms, researchers can create a closed-loop system where molecules are designed, synthesized, and tested in a rapid, iterative cycle, dramatically accelerating the pace of discovery. nih.gov

Exploration of Unconventional Reactivity Pathways

Moving beyond traditional thermal reactions, researchers are exploring unconventional ways to activate molecules and forge new bonds. These methods often provide access to unique reactivity and can lead to the formation of products that are difficult to obtain through conventional means.

Key unconventional pathways for indazole synthesis and functionalization include:

Photocatalysis: Using visible light to drive chemical reactions offers a mild and sustainable alternative to heat. acs.org Transition-metal-free photoredox catalysis has been reported for the 3-amidation and regioselective trifluoromethylation of 2H-indazoles. acs.org This approach can also be used for late-stage modification of complex drug molecules. acs.org

Electrochemistry: Electrochemical synthesis uses electricity to drive redox reactions, avoiding the need for stoichiometric chemical oxidants or reductants. This "green" method has been successfully applied to the regioselective C3–H trifluoro- and difluoro-methylation of 2H-indazoles at room temperature. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and reaction time. This technology can improve safety, increase yields, and facilitate the scaling-up of synthetic processes.

A notable example is the visible-light-mediated heterodifunctionalization of alkynylazobenzenes to produce 2H-indazoles without the need for a catalyst or additives, showcasing a highly atom-economical and environmentally sustainable process. acs.org

Synergistic Approaches in Multicomponent Reactions Involving Indazoles

Multicomponent reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net These reactions are particularly well-suited for building molecular libraries for drug discovery.

Future research will focus on designing more sophisticated MCRs and cascade reactions for synthesizing functionalized nitro-2H-indazoles. This includes:

Domino Reactions: These are cascade reactions where the first reaction sets up the substrate for a subsequent intramolecular transformation, all in one pot. Metal-free domino reactions have been developed to synthesize complex fused heterocyclic systems like pyrimido[1,2-b]indazoles from simple precursors such as 3-aminoindazole, aldehydes, and acetophenones.

Azide-Free Synthesis: Given the potential hazards associated with azides, developing MCRs that avoid their use is a significant goal.

Catalyst Synergy: Exploring the use of cooperative catalytic systems, where two different catalysts work in tandem to promote different steps of a reaction sequence, can enable transformations that are not possible with a single catalyst. nih.gov

One-pot, three-component reactions catalyzed by copper have been effectively used to synthesize 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, demonstrating the power of MCRs to form both C-N and N-N bonds in a single operation. organic-chemistry.orgresearchgate.net

Q & A

Q. Table 1. Key Crystallographic Parameters for Nitro-Indazole Derivatives

ParameterValue ()
Space groupP21/c
Unit cell dimensionsa = 3.793 Å, b = 12.200 Å, c = 16.675 Å
β angle95.722°
Z-value4

Q. Table 2. Common Contradictions in Structural Data

IssueResolution Strategy
NMR vs. X-ray shiftsSolvent correction; tautomer analysis
IR vs. computationalAnharmonic vibrational calculations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.